Enhanced Lipophilicity (XLogP3) Compared to Non-Thioether Benzamide Scaffolds
The incorporation of the 2-hydroxy-2-methyl-3-(methylthio)propyl side chain significantly increases the compound's lipophilicity compared to the unsubstituted benzamide core. The compound has a computed XLogP3-AA value of 2 [1], versus 0.64 for benzamide itself [2]. This 1.36-unit logP increase indicates over 22-fold higher predicted partitioning into non-polar environments, which is a key determinant for membrane permeability and target binding.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2 |
| Comparator Or Baseline | Benzamide (parent core): 0.64 |
| Quantified Difference | Delta XLogP3 = +1.36 (22-fold increase in partition coefficient) |
| Conditions | Computed property using XLogP3 algorithm (PubChem, 2019 release) |
Why This Matters
The >22-fold increase in predicted lipophilicity translates directly to superior membrane passive permeability, a primary absorption and distribution barrier, making this compound a superior starting point for medicinal chemistry campaigns requiring intracellular or oral bioavailability.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 71787179, 4-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide. Accessed April 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 2331, Benzamide. Accessed April 2026. View Source
